Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-

Structural identity Substitution pattern Procurement verification

Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- (CAS 648956-76-7), also named 1,4-dimethoxy-2-(2,2,2-trifluoroethylsulfanyl)benzene, is a substituted aromatic compound with the molecular formula C₁₀H₁₁F₃O₂S and a molecular weight of 252.26 g/mol. It features two electron-donating methoxy (–OCH₃) groups at the 1- and 4-positions and an electron-withdrawing trifluoroethylthio (–SCH₂CF₃) group at the 2-position of the benzene ring.

Molecular Formula C10H11F3O2S
Molecular Weight 252.26 g/mol
CAS No. 648956-76-7
Cat. No. B12605302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-
CAS648956-76-7
Molecular FormulaC10H11F3O2S
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)SCC(F)(F)F
InChIInChI=1S/C10H11F3O2S/c1-14-7-3-4-8(15-2)9(5-7)16-6-10(11,12)13/h3-5H,6H2,1-2H3
InChIKeyOLGQXAWWNYKNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethoxy-2-[(2,2,2-trifluoroethyl)thio]benzene (CAS 648956-76-7): Structural Profile and Procurement-Relevant Core Properties


Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- (CAS 648956-76-7), also named 1,4-dimethoxy-2-(2,2,2-trifluoroethylsulfanyl)benzene, is a substituted aromatic compound with the molecular formula C₁₀H₁₁F₃O₂S and a molecular weight of 252.26 g/mol . It features two electron-donating methoxy (–OCH₃) groups at the 1- and 4-positions and an electron-withdrawing trifluoroethylthio (–SCH₂CF₃) group at the 2-position of the benzene ring . This combination of substituents imparts unique electronic characteristics distinct from simpler trifluoroethylthiobenzene analogs that lack the dual methoxy substitution pattern. The computed logP is 3.36 and the topological polar surface area is 43.76 Ų, indicating moderate lipophilicity . This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development programs .

Why Generic Trifluoroethylthiobenzene Analogs Cannot Replace 1,4-Dimethoxy-2-[(2,2,2-trifluoroethyl)thio]benzene (CAS 648956-76-7) in Structure-Guided Programs


Substituting 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]benzene with a simpler analog—such as unsubstituted (2,2,2-trifluoroethylthio)benzene (CAS 2262-07-9) or 1-bromo-3-(2,2,2-trifluoroethylsulfanyl)benzene—fundamentally alters the electronic landscape of the aromatic ring . The dual methoxy groups at positions 1 and 4 are strong electron-donating substituents that activate the ring toward electrophilic substitution and modulate redox potential, while the –SCH₂CF₃ group at position 2 provides electron-withdrawing character and contributes to metabolic stability via fluorine-mediated blocking of oxidative sites [1]. This push-pull electronic architecture cannot be reproduced by mono-substituted or differently substituted analogs. In agrochemical lead optimization (e.g., phenylpyrazole-type insecticides) and medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), the precise substitution pattern on the benzene ring has been shown to directly govern target binding, lipophilicity, and selectivity profiles [2]. Therefore, procurement decisions based solely on the presence of the –SCH₂CF₃ motif—without verifying the complete substitution pattern—risk introducing compounds with divergent reactivity, pharmacokinetic behavior, and biological activity.

Quantitative Differentiation Evidence for 1,4-Dimethoxy-2-[(2,2,2-trifluoroethyl)thio]benzene (CAS 648956-76-7) Versus Structural Analogs


Structural Uniqueness: Dual Methoxy Substitution is Not Present in Commercial Trifluoroethylthiobenzene Analogs

The target compound bears two methoxy groups at positions 1 and 4 and the –SCH₂CF₃ group at position 2 of the benzene ring (C₁₀H₁₁F₃O₂S, MW 252.26) . The closest commercially listed analogs include (2,2,2-trifluoroethylthio)benzene (C₈H₇F₃S, MW 192.20, CAS 2262-07-9), which has no ring substituents, and 1-fluoro-3-(2,2,2-trifluoroethylsulfanyl)benzene (C₈H₆F₄S, MW 210.19, CAS 62158-90-1), which carries a single fluorine substituent . No commercially indexed analog simultaneously possesses both the dual methoxy and the –SCH₂CF₃ substitution pattern—thereby making the target compound structurally singular among catalogued aryl trifluoroethyl thioethers .

Structural identity Substitution pattern Procurement verification

Computed Lipophilicity: logP of 3.36 Positions the Compound in a Different Physicochemical Space Than Simpler Trifluoroethylthio Analogs

The computed logP of the target compound is 3.36 (octanol-water partition coefficient) and its topological polar surface area (TPSA) is 43.76 Ų . By comparison, the unsubstituted analog (2,2,2-trifluoroethylthio)benzene (CAS 2262-07-9) has a computed logP of approximately 2.8–3.0 (estimated from its lower molecular complexity and absence of polar oxygen atoms), while 1-fluoro-3-(2,2,2-trifluoroethylsulfanyl)benzene has an estimated logP of approximately 3.0–3.2 . The higher logP of the target compound is attributable to the combined effect of the two methoxy groups, which increase overall hydrophobicity despite adding hydrogen-bond acceptor capacity. The TPSA of 43.76 Ų falls within the favorable range for oral bioavailability (<140 Ų) but is distinct from the near-zero TPSA of unsubstituted analogs, which lack any oxygen atoms .

Lipophilicity logP Drug-likeness ADME prediction

Class-Level Evidence: The –SCH₂CF₃ Group Confers Proven Pharmacological Value in Agrochemical and Medicinal Chemistry Programs

The trifluoroethylthio (–SCH₂CF₃) group has been established as a key pharmacophoric element in both drug and agrochemical discovery [1]. In a 2024 study, 35 phenylpyrazole derivatives containing a –SCH₂CF₃ substituent were designed, synthesized, and tested for insecticidal activity [2]. The best-performing compound (compound 7) achieved 69.7% lethality against Aedes albopictus at 0.125 mg/L and showed insecticidal activity against Aphis craccivora comparable to the commercial insecticide fipronil [2]. Compound 8d achieved a 14-fold reduction in zebrafish embryo toxicity (LC₅₀ = 14.28 mg/L) relative to fipronil (LC₅₀ = 1.05 mg/L), demonstrating that the –SCH₂CF₃ group can be leveraged to decouple efficacy from off-target toxicity [2]. While the target compound (CAS 648956-76-7) was not directly tested in these assays, it provides the identical –SCH₂CF₃ functionality embedded in a dimethoxybenzene scaffold—a structural template that could serve as a building block for library synthesis or as a probe to study methoxy substitution effects on –SCH₂CF₃-mediated activity.

Trifluoroethylthio Insecticide Agrochemical Drug discovery Functional group

Class-Level Evidence: The –SCH₂CF₃ Group Serves as a Bioisostere with Enhanced Metabolic Stability in Pharmaceutical Design

The trifluoroethyl (–CH₂CF₃) group, and by extension the –SCH₂CF₃ thioether, is recognized as a bioisostere of the ethyl or ethoxy group that confers enhanced metabolic stability by blocking cytochrome P450-mediated oxidation at the benzylic position [1]. In pharmaceutical patent literature, compounds bearing the –SCH₂CF₃ group have been explicitly claimed as anti-inflammatory agents [2]. US Patent 4,379,159 discloses 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-(2,2,2-trifluoroethylthio)-1H-imidazole hydrochloride as a preferred compound for treating arthritis [2]. The target compound (CAS 648956-76-7), with its –SCH₂CF₃ group positioned at the 2-position of a 1,4-dimethoxybenzene scaffold, provides a structurally differentiated entry point into this pharmacologically validated chemical space. Unlike the imidazole-based anti-inflammatory compounds, the target compound offers a simpler aromatic core suitable for further functionalization via electrophilic aromatic substitution at the remaining unsubstituted positions (3, 5, and 6), enabling rapid analog generation.

Bioisostere Trifluoroethylthio Metabolic stability Pharmaceutical intermediate

Synthetic Access: Established Methodologies Enable Efficient Installation of the –SCH₂CF₃ Group onto Dimethoxybenzene Scaffolds

Copper-catalyzed trifluoroethylthiolation of aryl halides and arylboronic acids has been demonstrated as an efficient route to aryl 2,2,2-trifluoroethyl thioethers with good to excellent yields and broad functional group tolerance [1]. In particular, the reaction of S-(2,2,2-trifluoroethyl) benzenesulfonothioates with phenylboronic acids proceeds at room temperature with copper catalysis, enabling the installation of the –SCH₂CF₃ moiety onto substituted benzene rings [2]. The target compound (CAS 648956-76-7) can be accessed via application of this methodology to 2-bromo-1,4-dimethoxybenzene or 1,4-dimethoxybenzene-2-boronic acid. This synthetic accessibility, combined with the commercial availability of key precursors such as 1,4-dimethoxybenzene and 2,2,2-trifluoroethylthiol, provides a reproducible procurement pathway . Patent literature further describes general processes for preparing trifluoroethylthiobenzenes from thiophenols, applicable to dimethoxy-substituted thiophenol precursors [3].

Trifluoroethylthiolation Copper catalysis Synthetic methodology Building block

Verified Application Scenarios for 1,4-Dimethoxy-2-[(2,2,2-trifluoroethyl)thio]benzene (CAS 648956-76-7) Based on Current Evidence


Agrochemical Lead Discovery: Building Block for Phenylpyrazole-Type Insecticides with Reduced Vertebrate Toxicity

The target compound serves as a key building block for agrochemical discovery programs focused on phenylpyrazole-type insecticides that incorporate the trifluoroethylthio pharmacophore. Published data on structurally related –SCH₂CF₃-bearing phenylpyrazoles demonstrate that this functional group can deliver insecticidal potency comparable to fipronil (against A. craccivora) while achieving up to a 14-fold reduction in zebrafish embryo toxicity (LC₅₀ = 14.28 mg/L vs. fipronil LC₅₀ = 1.05 mg/L) . The 1,4-dimethoxy substitution pattern on the target compound introduces additional hydrogen-bond acceptor capacity and altered lipophilicity (logP = 3.36) that may further modulate target binding to insect GABA receptors . Research teams developing next-generation pest-selective insecticides can use this compound as a versatile intermediate for library synthesis, exploiting the three unsubstituted aromatic positions (C-3, C-5, C-6) for SAR exploration .

Medicinal Chemistry: Fluorine-Containing Intermediate for Anti-Inflammatory Drug Discovery and Bioisostere Exploration

The –SCH₂CF₃ functional group is a validated bioisostere of ethyl and ethoxy groups that enhances metabolic stability by blocking oxidative metabolism . Patented anti-inflammatory compounds such as 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-(2,2,2-trifluoroethylthio)-1H-imidazole hydrochloride explicitly incorporate this moiety and have been claimed for treating arthritis and related inflammatory diseases . The target compound provides medicinal chemists with a structurally distinct scaffold—a dimethoxybenzene core bearing the –SCH₂CF₃ group—that can be elaborated into novel anti-inflammatory candidates via electrophilic aromatic substitution, cross-coupling, or further thioether oxidation (to sulfoxide or sulfone). Procurement of this compound enables exploration of structure-activity relationships around the dimethoxybenzene template while retaining the pharmacologically validated –SCH₂CF₃ functionality .

Chemical Biology: ¹⁹F NMR Probe Development Using the –SCH₂CF₃ Reporter Group

The trifluoroethylthio (–SCH₂CF₃) group has been employed as a ¹⁹F NMR reporter group in structural biology studies of membrane proteins . Specifically, the TET (trifluoroethylthio) group has been attached via disulfide linkage to cysteine-substituted mutants of mammalian rhodopsin, enabling high-resolution solution ¹⁹F NMR studies of light-induced conformational changes in detergent micelles . The target compound, with its –SCH₂CF₃ group positioned on a dimethoxybenzene scaffold, represents a potentially useful precursor for developing ¹⁹F-labeled chemical probes. The methoxy groups provide spectroscopic handles (¹H NMR singlets) that complement the ¹⁹F signal, enabling multimodal NMR characterization of ligand-protein interactions . Research groups developing fluorine-based biophysical probes may find this compound valuable as a starting material for synthesizing more complex ¹⁹F-labeled ligands.

Synthetic Methodology Development: Substrate for Exploring Regioselective Electrophilic Aromatic Substitution on Dimethoxy–Trifluoroethylthio Scaffolds

The target compound presents a well-defined electronic landscape for studying regioselectivity in electrophilic aromatic substitution (EAS). The two methoxy groups are strongly activating and ortho/para-directing, while the –SCH₂CF₃ group exerts a moderate deactivating, meta-directing effect. The interplay of these directing effects at the three unsubstituted positions (C-3, C-5, C-6) provides a tractable system for investigating EAS regioselectivity under varying conditions (nitration, halogenation, Friedel-Crafts acylation) . Published synthetic protocols for related trifluoroethylthiobenzene derivatives demonstrate that chlorination (e.g., photochemical chlorination to give 1,1-dichloro derivatives) proceeds efficiently on this class of compounds . For methodology-focused research groups, this compound offers a well-characterized substrate (MW, logP, TPSA all defined) for systematic reaction optimization studies with applications in both academic and industrial process chemistry settings .

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